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Compound of Interest

Compound Name:
Benzyl 3-tosyloxyazetidine-1-

carboxylate

Cat. No.: B113318 Get Quote

An In-depth Technical Guide to Benzyl 3-tosyloxyazetidine-1-carboxylate

CAS Number: 939759-24-7

This technical guide provides a comprehensive overview of Benzyl 3-tosyloxyazetidine-1-
carboxylate, a key intermediate in medicinal chemistry and drug discovery. The document is

intended for researchers, scientists, and professionals in the field of drug development, offering

insights into its properties, synthesis, and reactivity.

Chemical Identity and Properties
Benzyl 3-tosyloxyazetidine-1-carboxylate is a heterocyclic compound featuring an azetidine

ring, a benzyl carbamate protecting group, and a tosylate leaving group. This combination of

functional groups makes it a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of Benzyl 3-tosyloxyazetidine-1-carboxylate and its

Precursor
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Property
Benzyl 3-
tosyloxyazetidine-1-
carboxylate

Benzyl 3-hydroxyazetidine-
1-carboxylate (Precursor)

CAS Number 939759-24-7 128117-22-6

Molecular Formula C₁₈H₁₉NO₅S C₁₁H₁₃NO₃[1]

Molecular Weight 361.41 g/mol 207.23 g/mol [1]

IUPAC Name
Benzyl 3-(tosyloxy)azetidine-1-

carboxylate

Benzyl 3-hydroxyazetidine-1-

carboxylate[1]

Synonyms

3-[[(4-

Methylphenyl)sulfonyl]oxy]-

phenylmethyl-1-

azetidinecarboxylic Acid

Ester[2]

-

Appearance Not specified Not specified

Melting Point Not specified Not specified

Boiling Point Not specified Not specified

Solubility Not specified Not specified

Note: Specific experimental data for Benzyl 3-tosyloxyazetidine-1-carboxylate is limited in

publicly available literature. The data for its precursor is provided for reference from PubChem.

Synthesis and Experimental Protocols
The synthesis of Benzyl 3-tosyloxyazetidine-1-carboxylate typically proceeds from its

corresponding alcohol precursor, Benzyl 3-hydroxyazetidine-1-carboxylate. The tosylation of

the hydroxyl group is a standard organic transformation.

General Experimental Protocol for Tosylation:

This protocol is a generalized procedure and may require optimization for specific scales and

conditions.
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Dissolution: Dissolve Benzyl 3-hydroxyazetidine-1-carboxylate in a suitable aprotic solvent,

such as pyridine or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

Cooling: Cool the solution to 0 °C using an ice bath.

Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl) portion-wise to the stirred

solution. The molar ratio of TsCl to the alcohol is typically slightly in excess (e.g., 1.1 to 1.5

equivalents).

Reaction: Allow the reaction to stir at 0 °C for a period and then warm to room temperature.

The reaction progress should be monitored by a suitable technique, such as Thin Layer

Chromatography (TLC).

Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated

aqueous solution of sodium bicarbonate. The product is then extracted with an organic

solvent (e.g., ethyl acetate).

Purification: The combined organic layers are washed with brine, dried over an anhydrous

salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under

reduced pressure. The crude product is then purified by column chromatography on silica

gel.

DOT Diagram: Synthetic Pathway

Synthesis of Benzyl 3-tosyloxyazetidine-1-carboxylate
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Caption: Synthetic route from the hydroxy precursor.

Reactivity and Applications in Drug Development
The reactivity of Benzyl 3-tosyloxyazetidine-1-carboxylate is dominated by the presence of

the tosylate group, which is an excellent leaving group, and the strained azetidine ring.

Nucleophilic Substitution:

The primary reaction of this compound is nucleophilic substitution at the C3 position of the

azetidine ring. The tosylate group is readily displaced by a wide range of nucleophiles. This

allows for the introduction of diverse functionalities, which is a key strategy in the synthesis of

compound libraries for drug screening.

Ring-Opening Reactions:

Under certain conditions, particularly with strong nucleophiles or under acidic conditions, the

strained azetidine ring can undergo ring-opening reactions.[3] This reactivity can be exploited

to synthesize substituted acyclic amines.

Applications as a Synthetic Intermediate:

Benzyl 3-tosyloxyazetidine-1-carboxylate serves as a crucial intermediate for the synthesis

of various substituted azetidines. The azetidine motif is a desirable feature in many biologically

active molecules due to its ability to impart conformational rigidity and improve physicochemical

properties such as solubility and metabolic stability. Substituted azetidines are found in a

variety of therapeutic agents, including inhibitors of enzymes and modulators of receptors.

DOT Diagram: Key Reactions and Applications
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Caption: Key reactions and synthetic applications.

Safety and Handling
Specific safety and hazard information for Benzyl 3-tosyloxyazetidine-1-carboxylate is not

readily available. However, based on the properties of related compounds and the functional

groups present, the following precautions are recommended:

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or

vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents and strong bases.
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Toxicity: The toxicological properties have not been fully investigated. Handle with care as a

potentially hazardous substance. The precursor, Benzyl 3-hydroxyazetidine-1-carboxylate, is

known to cause skin and serious eye irritation.[1]

This guide provides a summary of the available information on Benzyl 3-tosyloxyazetidine-1-
carboxylate. Researchers should consult additional specialized resources and perform their

own risk assessments before handling or using this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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